Dimethyl(octadecyl)sulfaniumchloride
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Overview
Description
Dimethyl(octadecyl)sulfaniumchloride: is a chemical compound with the molecular formula C20H43ClS It is a sulfonium salt characterized by a long octadecyl chain attached to a sulfur atom, which is also bonded to two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl(octadecyl)sulfaniumchloride typically involves the reaction of an octadecyl halide (such as octadecyl bromide) with dimethyl sulfide. The reaction is carried out in the presence of a base, which facilitates the nucleophilic substitution on the sulfur atom . The general reaction can be represented as follows:
C18H37Br+(CH3)2S→C20H43S+Cl−
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl(octadecyl)sulfaniumchloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium group back to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) are commonly used.
Major Products Formed
Oxidation: Sulfoxides (C20H43SO) or sulfones (C20H43SO2).
Reduction: Dimethyl(octadecyl)sulfide (C20H43S).
Substitution: Various substituted sulfonium salts depending on the nucleophile used.
Scientific Research Applications
Dimethyl(octadecyl)sulfaniumchloride has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis due to its ability to facilitate reactions between compounds in different phases.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and detergents due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of dimethyl(octadecyl)sulfaniumchloride involves its interaction with biological membranes and other molecular targets. The long hydrophobic octadecyl chain allows the compound to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. The sulfonium group can interact with various cellular components, influencing biochemical pathways.
Comparison with Similar Compounds
Dimethyl(octadecyl)sulfaniumchloride can be compared with other sulfonium salts and quaternary ammonium compounds:
Properties
IUPAC Name |
dimethyl(octadecyl)sulfanium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H43S.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;/h4-20H2,1-3H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSVIXNKUKAARM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[S+](C)C.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43ClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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